molecular formula C17H23NO3 B14553740 4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione CAS No. 62143-57-1

4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione

Cat. No.: B14553740
CAS No.: 62143-57-1
M. Wt: 289.4 g/mol
InChI Key: VVUNEVYJLRLZNP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a pentyl chain and two keto groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable piperidine derivative under acidic or basic conditions. This is followed by the introduction of a pentyl chain through alkylation reactions. The final step involves the oxidation of the intermediate product to introduce the keto groups at positions 2 and 6.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)piperazine (MeOPP): A recreational drug with similar structural features but different pharmacological properties.

    4-Methoxyamphetamine: A seratogenic drug with a methoxyphenyl group, but with different functional groups and biological effects.

Uniqueness

4-(4-Methoxyphenyl)-1-pentylpiperidine-2,6-dione is unique due to its specific combination of functional groups and structural features. The presence of both a methoxyphenyl group and a pentyl chain, along with the piperidine ring and keto groups, gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62143-57-1

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-pentylpiperidine-2,6-dione

InChI

InChI=1S/C17H23NO3/c1-3-4-5-10-18-16(19)11-14(12-17(18)20)13-6-8-15(21-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3

InChI Key

VVUNEVYJLRLZNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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